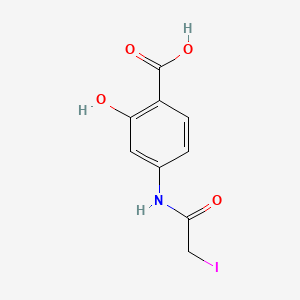

4-Iodoacetamidosalicylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodoacetamidosalicylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8INO4 and its molecular weight is 321.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the primary applications of 4-iodoacetamidosalicylic acid is as a competitive inhibitor of various enzymes. Notably, it has been shown to inhibit glutamate dehydrogenase, leading to irreversible inhibition in the presence of NADH. This property makes it a valuable tool for studying metabolic pathways involving glutamate metabolism and energy production in cells .

Table 1: Enzyme Inhibition Properties

| Enzyme | Inhibition Type | Notes |

|---|---|---|

| Glutamate Dehydrogenase | Competitive/Inhibitory | Irreversible inhibition with NADH |

Cancer Research

This compound also plays a significant role in cancer research. Its derivatives have been investigated for their anticancer properties. For instance, compounds derived from salicylic acid have shown promising results against various cancer cell lines, including leukemia and central nervous system cancers. The efficacy of these compounds can be attributed to their ability to induce apoptosis in cancer cells .

Case Study: Anticancer Activity

In a study evaluating the anticancer activity of salicylate derivatives, this compound exhibited significant inhibition against leukemia cell lines. The preliminary results indicated high inhibition percentages, suggesting its potential as a lead compound for developing new anticancer agents .

Proteomic Studies

The compound has been utilized in proteomic investigations to understand the effects of salicylic acid on plant responses to stress. Research indicates that this compound can enhance the plant's ability to cope with abiotic stress by modulating protein expression related to stress responses . This application is particularly relevant for agricultural biotechnology, where enhancing crop resilience is crucial.

Neuroprotective Potential

Recent studies have explored the neuroprotective properties of compounds related to this compound. For example, derivatives have demonstrated antioxidant activity and potential protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase activity . This suggests that further research into its derivatives could yield significant findings relevant to neuropharmacology.

Table 2: Neuroprotective Applications

| Compound | Activity Type | Observations |

|---|---|---|

| Derivatives of 4-Iodoacetamido Salicylic Acid | Antioxidant/Neuroprotective | Inhibition of acetylcholinesterase |

Analyse Chemischer Reaktionen

Reaction with Thiol Groups in Enzymes

IAS primarily targets cysteine residues via nucleophilic substitution at the iodine atom. This reaction irreversibly alkylates thiol (-SH) groups, forming stable thioether bonds. Key findings include:

-

Creatine Kinase Modification :

Rabbit muscle creatine kinase, a dimeric enzyme, undergoes complete inactivation when treated with IAS. Each subunit contains one reactive cysteine, which IAS modifies at a rate significantly faster than iodoacetamide or iodoacetate . Kinetic studies suggest pseudo-first-order kinetics, with complete enzyme inactivation correlating with the modification of both subunits .

| Parameter | Value for IAS | Value for Iodoacetamide |

|---|---|---|

| Reaction Rate (25°C) | ~100x faster | Baseline |

| Inactivation Efficiency | 100% | 100% (slower kinetics) |

-

Mechanism :

The reaction follows an Sₙ2 mechanism, where the cysteine thiolate ion attacks the electrophilic carbon adjacent to iodine, displacing the iodide ion . The salicylate moiety in IAS may enhance binding proximity to target sites, though it is not a true affinity label .

Specificity and Competing Reactions

While cysteine is the primary target, IAS can react with other nucleophilic residues under specific conditions:

-

Histidine and Lysine :

At alkaline pH or in excess reagent, IAS modifies histidine (imidazole) and lysine (ε-amino group) residues, albeit at slower rates . For example: -

Steric Effects :

Larger derivatives like IAANS exhibit biphasic reaction kinetics due to steric hindrance, but IAS’s smaller size allows uniform modification of both subunits in dimeric enzymes .

Reaction Conditions and Optimization

Optimal alkylation requires:

-

pH : Slightly alkaline conditions (pH 8.0) favor thiolate ion formation, enhancing reactivity .

-

Light Sensitivity : IAS solutions degrade under light; reactions must be performed in the dark .

-

Reducing Agents : Pretreatment with Tris(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds, exposing free thiols for alkylation .

-

Reduce protein with TCEP (55°C, 1 hour).

-

Add 375 mM IAS (prepared fresh in ammonium bicarbonate, pH 8.0).

-

Incubate 30 minutes in the dark.

Biological Implications

-

Enzyme Inactivation :

IAS-modified creatine kinase loses catalytic activity due to critical cysteine modification at the active site . -

Signal Pathway Studies :

In plant systems, salicylate derivatives like IAS indirectly influence hormone signaling (e.g., SA/JA cross-talk), though this is context-dependent .

Comparison with Analogues

IAS’s reactivity profile differs from other iodoacetamide derivatives:

| Derivative | Target Residues | Reaction Rate | Steric Hindrance |

|---|---|---|---|

| IAS | Cys > His, Lys | Very Fast | Low |

| Iodoacetamide | Cys | Moderate | Low |

| IAANS | Cys | Slow (Biphasic) | High |

Structural Insights

The salicylate moiety in IAS (pKa ~3.0) contributes to its solubility in aqueous buffers and may facilitate binding to aromatic or hydrophobic pockets in proteins, as observed in creatine kinase’s nucleotide-binding site .

Eigenschaften

CAS-Nummer |

4323-00-6 |

|---|---|

Molekularformel |

C9H8INO4 |

Molekulargewicht |

321.07 g/mol |

IUPAC-Name |

2-hydroxy-4-[(2-iodoacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H8INO4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4H2,(H,11,13)(H,14,15) |

InChI-Schlüssel |

QEQAPQHGLVGWMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)CI)O)C(=O)O |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=O)CI)O)C(=O)O |

Key on ui other cas no. |

4323-00-6 |

Piktogramme |

Irritant |

Synonyme |

4-iodoacetamidosalicylic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.